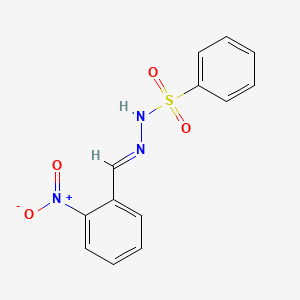![molecular formula C14H14F4N2O B5557155 4-methyl-2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5557155.png)
4-methyl-2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is also known by its chemical name, TFE-β-CCE, and has been found to have a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
The regiospecific synthesis and structural analysis of compounds containing fluoro-substituents, similar in structure to the requested compound, have shown significant insights into their chemical behavior. A study conducted by Alonso et al. (2020) described the synthesis of 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones, some of which contain fluoro-substituents, demonstrating the structural properties through X-ray crystallography and NMR spectroscopy. This research provides a foundational understanding of the chemical and physical properties of similar compounds, highlighting the torsion introduced by seven-membered diazepin-2-one moieties and their conformational characteristics (Alonso et al., 2020).
Catalytic Applications
Chromium diamino-bis(phenolate) complexes have been researched for their catalytic properties, particularly in the context of the ring-opening copolymerization of cyclohexene oxide and carbon dioxide. Ambrose et al. (2020) synthesized and characterized chromium complexes that showed good activity towards creating completely alternating polycarbonates, demonstrating the utility of phenol-derived compounds in catalysis (Ambrose et al., 2020).
Fluorescent pH Probes
In the field of sensor technology, hydroxyaryl derivatives of BODIPY dyes, which share functional groups similar to the requested compound, have been utilized as fluorescent pH probes. These compounds exhibit significant changes in fluorescence in response to pH variations, making them valuable tools for biological and chemical sensing applications. Baruah et al. (2005) synthesized BODIPY dyes with phenolic or naphtholic subunits, demonstrating their potential in pH sensing due to the dramatic shifts in emission with changes in acidity (Baruah et al., 2005).
Analytical Pyrolysis of Lignin
The behavior of β-5 substructures, similar to those in the requested compound, during the analytical pyrolysis of lignin has been studied to understand the pyrolytic origins of certain phenolic compounds. Research by Kuroda and Nakagawa-izumi (2006) on phenolic 2-arylcoumarans revealed the potential of guaiacyl and syringyl β-5 substructures as sources for specific phenolic compounds in the pyrolysis of lignins, offering insights into the thermal decomposition and transformation of lignin-derived materials (Kuroda & Nakagawa-izumi, 2006).
Eigenschaften
IUPAC Name |
4-methyl-2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F4N2O/c1-8-2-3-11(21)9(6-8)10-7-12(20-5-4-19-10)14(17,18)13(15)16/h2-3,6-7,13,20-21H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZYCTXVFQAFKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NCCNC(=C2)C(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[({2-[4-(dimethylamino)phenyl]ethyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5557075.png)
![N-[4-(cyanomethyl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B5557078.png)
![4-[3-(1,3-benzodioxol-5-yl)acryloyl]morpholine](/img/structure/B5557082.png)
![4,4'-([1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diyldiimino)diphenol](/img/structure/B5557097.png)
![4-fluoro-N-[(1-{[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetyl}piperidin-3-yl)methyl]benzamide](/img/structure/B5557101.png)
![N-[(3R*,4R*)-3-hydroxy-1-(pyridin-2-ylacetyl)piperidin-4-yl]isonicotinamide](/img/structure/B5557103.png)



![3-{1-[(5-methyl-1H-pyrazol-1-yl)acetyl]piperidin-3-yl}benzoic acid](/img/structure/B5557134.png)
![3-[(dimethylamino)methyl]-2,8-dimethyl-4-quinolinol](/img/structure/B5557140.png)
![2-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5557152.png)
![[(3aS*,9bS*)-2-(1,3-benzothiazol-6-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5557169.png)

